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Compound of Interest

Compound Name:
Cyclobutanone, 2-bromo-2-

methyl-

CAS No.: 1192-12-7

Cat. No.: B576349 Get Quote

Executive Summary
2-Bromo-2-methylcyclobutanone represents a specialized class of

-halocyclobutanones, serving as a critical high-energy intermediate in the synthesis of
cyclopentanones (via ring expansion) and complex polycyclic scaffolds.[1] Its characterization
is defined by the interplay between significant ring strain (~26 kcal/mol) and the inductive
effects of the geminal bromine-methyl substitution.

This guide provides a rigorous spectroscopic breakdown, moving beyond simple peak listing to

explain the electronic and stereochemical causality of the observed signals. It is designed for

organic chemists and analytical scientists requiring definitive structural validation.[1]

Structural Dynamics & Ring Strain
Before analyzing spectra, one must understand the molecule's geometry.[1] The cyclobutanone

ring is not planar; it adopts a puckered conformation to minimize torsional strain (eclipsing

interactions).[1]

The Geminal Effect: The C2 position holds both a Methyl group and a Bromine atom. This

quaternary center locks the conformation, influencing the chemical environment of the

adjacent methylene protons (C3 and C4).
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Dipole Alignment: The nearly parallel alignment of the C-Br bond and the

-orbitals of the carbonyl group (depending on the puckering angle) significantly impacts the
IR stretching frequency.

Infrared Spectroscopy: The Carbonyl Shift
The most diagnostic feature of 2-bromo-2-methylcyclobutanone is the carbonyl (

) stretching frequency.[2][3]

Theoretical Grounding
In unstrained acyclic ketones,

appears at ~1715 cm⁻¹.[1] Two factors drive the shift in this molecule:

Ring Strain (Geometric Effect): Compressing the

bond angle to ~90° increases the

-character of the

-bonds, forcing more

-character into the

-bond.[1] This strengthens the

bond, raising the frequency.

-Halogenation (Electronic Effect): The electronegative bromine withdraws electron density
(inductive effect,

), shortening the

bond and further increasing the frequency.[1]

Diagnostic Signals
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Vibration Mode
Wavenumber (

)
Description

(Ketone) 1790 – 1805

Primary Identifier. Significantly

higher than cyclohexanone

analogs (~1715) or

unsubstituted cyclobutanone

(~1775).[1]

(Alkane) 2980 – 2850
Standard methyl/methylene

stretches.[1]

(Ring) ~1100 – 1200
Skeletal vibrations, often

coupled.[1]

600 – 700

Weak to medium intensity;

difficult to assign definitively in

fingerprint region without

comparison.[1]

Analyst Note: If the frequency is observed below 1780 cm⁻¹, suspect hydrolysis to the

-hydroxy compound or ring opening.

NMR Characterization ( H & C)
The rigidity of the cyclobutane ring renders the methylene protons diastereotopic, creating

complex splitting patterns despite the molecule's small size.

H NMR (Proton)
Solvent Recommendation:
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(Standard) or

(Benzene-d6) to resolve overlapping methylene multiplets.[1]

Moiety
Shift (

ppm)
Multiplicity Integration

Structural
Insight

1.80 – 1.95 Singlet (s) 3H

Key Diagnostic.

Sharp singlet.

Deshielded by

geminal Br and

-carbonyl.[1] No

vicinal neighbors

to split it.

2.2 – 2.6 Multiplet (m) 2H

Complex

coupling.[1]

Protons are non-

equivalent

(cis/trans to Br).

[1]

2.9 – 3.3 Multiplet (m) 2H

Deshielded by

adjacent

.[1] Higher

frequency than

C3.[1]

Coupling Logic: The ring protons form an

or

spin system depending on the exact puckering and resolution. The absence of splitting on the
methyl group is the primary confirmation of the geminal 2-bromo-2-methyl regiochemistry
versus the 2-bromo-3-methyl isomer.

C NMR (Carbon)
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Carbon Type
Shift (

ppm)
Description

Carbonyl (C1) 202 – 206
Characteristic of strained

ketones.[1]

Quaternary (C2) 60 – 65

Deshielded by Br; significantly

downfield from unsubstituted

cycloalkanes.[1]

Methylene (C4) 40 – 45 to Carbonyl.[1]

Methylene (C3) 25 – 30 to Carbonyl.[1]

Methyl (

)
20 – 25 Standard methyl shift.[1]

Mass Spectrometry (EI-MS)
Mass spectrometry provides confirmation of the halogen presence through isotopic abundance.

[1]

Isotopic Signature
Bromine exists as

(50.7%) and

(49.3%).[1]

Molecular Ion (

): You will observe two peaks of nearly equal intensity separated by 2 mass units (

and

).[1]

Base Peak: Often results from the loss of the halogen or ring fragmentation.
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Fragmentation Pathway (Graphviz)
The high ring strain drives specific fragmentation, notably the ejection of carbon monoxide (CO)

and ethylene.

Figure 1: Primary EI-MS Fragmentation Pathways for 2-Bromo-2-methylcyclobutanone

Molecular Ion (M+)
m/z ~162/164

[M - CO]
Cyclopropane radical-28 Da (CO)

[M - Br]
C5H7O cation (m/z 83)

-79/81 Da (Br)

[M - C2H4]
Ketene radical

Ring Disassembly

Click to download full resolution via product page

Experimental Protocol: Synthesis & Purification
Context: This compound is typically synthesized via the regioselective

-bromination of 2-methylcyclobutanone.[1]

Workflow Diagram
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Figure 2: Synthesis and Purification Workflow

Starting Material:
2-Methylcyclobutanone

Reaction:
0°C -> RT, 2-4 hrs

(Monitor by TLC/GC)

Reagents:
Br2 (1.0 eq), HBr (cat.)

Solvent: CH2Cl2 or Ether

Quench:
Sat. NaHCO3 + Na2S2O3

(Neutralize acid & excess Br2)

Purification:
Vacuum Distillation

(Avoid silica column if possible due to sensitivity)

Target:
2-Bromo-2-methylcyclobutanone

Click to download full resolution via product page

Step-by-Step Methodology
Setup: In a flame-dried flask under

, dissolve 2-methylcyclobutanone (10 mmol) in anhydrous

.

Bromination: Cool to 0°C. Add a catalytic amount of HBr (or generate in situ). Add

(10 mmol) dropwise.[1] The reaction is autocatalytic; the color should dissipate as

is consumed.
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Mechanism:[1][4][5][6][7] Acid-catalyzed enolization followed by electrophilic attack of

bromine.[1][4] Regioselectivity favors the more substituted carbon (C2) due to the stability

of the transition state (thermodynamic control).

Quench: Wash with saturated

(to remove unreacted bromine) and

(to neutralize acid).

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Purification:Critical Step.

-Halocyclobutanones are reactive.[1][4][8] Short-path vacuum distillation is preferred over
silica gel chromatography, which can induce dehydrohalogenation to the cyclobutenone.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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